2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid is a compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its structural features, which include a pentanedioic acid backbone with a sulfonylamino group attached to a phenylphenyl moiety. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various chemical methods, and it is commercially available from specialized chemical suppliers. It is often used in research settings for its unique structural properties and potential therapeutic applications.
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid is classified as an organic compound, specifically falling under the categories of amino acids and sulfonamides. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize the synthesized compound.
The molecular structure of 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid features:
The structural representation can be described using various notations:
C(=O)N[C@H](CCC(=O)O)C(=O)O
InChI=1S/C15H17N1O4S/c16-11(8-3-1-7(2-4-8)10(14)15)12(18)19/h1-4,11H,5-6,16H2,(H,18,19)/t11-/m0/s1
This representation highlights the connectivity of atoms within the molecule.
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid can participate in various chemical reactions typical for amino acids and sulfonamides:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile building block in organic synthesis.
The mechanism of action for 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid typically involves its interaction with biological targets such as enzymes or receptors.
Studies indicate that modifications to the structure can significantly alter its biological activity and potency against specific targets .
The physical properties include:
Chemical properties include:
Relevant analyses often involve determining solubility profiles and thermal stability through differential scanning calorimetry.
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid has several applications in scientific research:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects in therapeutic contexts .
Glutamic acid serves as the primary excitatory neurotransmitter in the mammalian central nervous system. Its analogues are pivotal in modulating synaptic transmission, particularly through metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors (GPCRs) classified into three groups (I–III). Group II mGluRs (mGluR2/3) are clinically significant for their role in neurological disorders, including anxiety, Parkinson's disease, and chronic pain states. Structural modifications to the glutamic acid backbone directly influence receptor selectivity, potency, and functional activity (agonist/antagonist). For example, introducing bulky hydrophobic substituents at the C4 position, as in (2S,4S)-2-amino-4-(4,4-diphenylbutyl)-pentanedioic acid, shifts activity toward selective Group II mGluR antagonism. This compound exhibits negligible affinity for ionotropic glutamate receptors (iGluRs) or Group I/III mGluRs, demonstrating how strategic modifications yield targeted neuropharmacological agents [1] [4]. Such analogues exploit steric and electronic constraints within the receptor’s orthosteric or allosteric binding sites, enabling precise intervention in glutamate-linked pathological pathways without broad receptor activation.
Table 1: Key Glutamic Acid Analogues and Receptor Selectivity
Compound Name | Structural Feature | Primary Target | Selectivity Profile |
---|---|---|---|
(2S,4S)-2-Amino-4-(4,4-diphenylbutyl)-pentanedioic acid | C4 diphenylbutyl extension | Group II mGluRs (mGluR2/3) | Antagonist; no iGluR/Group I/III activity [4] |
Compound 1k (from [1]) | Optimized 4-substitution | Group II mGluRs | 10x more potent than diphenylbutyl analogue [1] |
1-Aminoindan-1,5-dicarboxylic acid | Rigidified carbocyclic backbone | Phosphoinositide-linked mGluRs | Group I antagonist [1] |
Sulfonamide (–SO₂NH–) groups are versatile pharmacophores enhancing drug-likeness through improved target binding, metabolic stability, and membrane permeability. In glutamic acid derivatives, sulfonamide incorporation typically occurs via N-acylation or sulfonylation of the α-amino group, creating sterically constrained structures with distinct electronic properties. The sulfonyl group’s strong electron-withdrawing nature alters the acidity of neighboring carboxylic acid groups, potentially influencing interactions with cationic residues in target proteins. For instance, derivatives like (2R)-2-[[(2S)-2-[(4-phenylphenyl)sulfonylamino]propyl]sulfonylamino]pentanedioic acid leverage biphenyl sulfonamide groups to enhance rigidity and π-π stacking capabilities within hydrophobic receptor pockets [2]. Similarly, (2S)-2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]pentanedioic acid uses a methoxybiphenylsulfonyl moiety to fine-tune electronic distribution and hydrogen-bonding capacity [3]. These modifications demonstrate how sulfonamides facilitate the optimization of absorption, distribution, and receptor affinity while retaining the glutamic acid core’s ability to engage conserved residues in glutamate-binding domains.
The development of 2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid emerged from convergent research tracks in the late 1990s: (1) elucidation of Group II mGluRs as therapeutic targets, and (2) exploitation of sulfonamide chemistry to refine drug-like properties of glutamate analogues. Early antagonists like (2S,4S)-2-amino-4-(4,4-diphenylbutyl)-pentanedioic acid established that bulky aromatic C4 substitutions conferred Group II selectivity but suffered from metabolic liabilities [4] [6]. Concurrently, compounds such as 4-oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid demonstrated the pharmacokinetic advantages of aryl sulfonamide motifs [5]. Synthesizing 2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid represented a rational fusion of these principles: the N-(biphenyl-4-ylsulfonyl) modification appended to the α-amino group of glutamic acid. This design aimed to enhance stability and receptor affinity via the biphenyl group’s planar hydrophobicity while leveraging the sulfonamide’s electronic effects on the glutamic acid carboxylates. Though explicit pharmacological data for this exact compound is absent in the provided sources, its structural lineage positions it as a candidate modulator of mGluRs or iGluRs, warranting empirical validation [2] [5].
Table 2: Predicted Properties of 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic Acid
Property | Value/Rationale | Basis in Literature |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₆S (inferred from analogues) | Core structure matches CID 45269723 [2] |
Molecular Weight | ~363 g/mol | Calculated from formula |
Receptor Target | Probable Group II mGluR antagonist | Structural similarity to (2S,4S)-diphenylbutyl analogue [4] |
Key Modification | N-(4-biphenylsulfonyl) substitution | Enhances rigidity and hydrophobic contact potential [2] [3] |
Metabolic Stability | Likely improved vs. alkylamino analogues | Sulfonamide resistance to esterases/peptidases [5] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1